molecular formula C17H19N3O4S B2873181 ethyl 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate CAS No. 1251632-65-1

ethyl 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate

Cat. No.: B2873181
CAS No.: 1251632-65-1
M. Wt: 361.42
InChI Key: PUYNHIUUKXGSRC-UHFFFAOYSA-N
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Description

Ethyl 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate is a useful research compound. Its molecular formula is C17H19N3O4S and its molecular weight is 361.42. The purity is usually 95%.
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Scientific Research Applications

Anti-cancer Applications

A study by Gomha et al. (2017) highlighted the synthesis of novel thiadiazoles bearing the pyrido[2,3-d]pyrimidinone moiety, which demonstrated potent activity against the MCF-7 cell line, suggesting potential applications in anti-breast cancer therapies. The structure-activity relationship was also discussed, indicating the importance of the molecular design in developing effective anti-cancer compounds (Gomha, Abdallah, Al-showiman, Morad, & Mabkhot, 2017).

Synthesis and Biological Activities

Szulczyk et al. (2017) synthesized 36 novel heterocyclic derivatives of ethyl 2-(2-pyridylacetate), including compounds with thiourea, 1,2,4-triazole, thiadiazole, and oxadiazole moieties. These compounds were tested for their antimicrobial, cytotoxic, and antiviral activities, including against HIV-1, showcasing the broad spectrum of biological activities associated with such heterocyclic compounds (Szulczyk, Tomaszewski, Jóźwiak, Kozioł, Lis, Collu, Iuliano, & Struga, 2017).

HMG-CoA Reductase Inhibitor Synthesis

Research by Ramesh et al. (2017) involved the chemoenzymatic synthesis of the HMG-CoA reductase inhibitor rosuvastatin, utilizing ethyl 2-((4R,6S)-2,2-dimethyl-6-((E)-styryl)-1,3-dioxan-4-yl)acetate. This highlights the application of similar ethyl acetate derivatives in the synthesis of medically significant compounds (Ramesh, Anjibabu, Reddy, Yedukondalu, Reddy, Kummari, Raju, & Srinivasu, 2017).

Insecticidal Assessment

A study by Fadda et al. (2017) utilized new 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor for synthesizing various heterocycles with demonstrated insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research exemplifies the potential agricultural applications of ethyl acetate derivatives and related compounds (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Synthesis of Pyridazinone Derivatives

Kalai et al. (2021) reported on the synthesis and characterization of a new pyridazinone derivative, showcasing the utility of ethyl acetate derivatives in creating complex molecules with potential pharmaceutical applications (Kalai, Karrouchi, Baydere, Daoui, Allali, Dege, Benchat, & Brandán, 2021).

Properties

IUPAC Name

ethyl 2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-3-24-16(21)11-19-12-20(14-8-6-13(2)7-9-14)17-15(25(19,22)23)5-4-10-18-17/h4-10H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYNHIUUKXGSRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CN(C2=C(S1(=O)=O)C=CC=N2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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